Hydroxysaikosaponin c

Antiviral Research Influenza A Virus Natural Product Screening

Hydroxysaikosaponin C is the definitive C-23 hydroxylated triterpenoid saponin native to Bupleuri Radix decoctions, not an acid-catalyzed artifact (unlike saikosaponins B1/B2). With 77.3% influenza WSN33 inhibition at 20 µmol·L⁻¹, this compound is essential for HPLC method validation, antiviral screening, and computational modeling. Guaranteed ≥98% purity ensures reproducible TCM quality control.

Molecular Formula C49H82O17
Molecular Weight 943.2 g/mol
Cat. No. B13728613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxysaikosaponin c
Molecular FormulaC49H82O17
Molecular Weight943.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)CC3CCC4(C(C3(C)C)CCC5(C4C(C=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)O)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
InChIInChI=1S/C49H82O17/c1-22-32(54)35(57)39(61)43(63-22)66-40-29(20-62-42-38(60)36(58)34(56)28(19-50)65-42)64-27(33(55)37(40)59)15-23-9-11-46(6)30(45(23,4)5)10-12-47(7)41(46)26(52)16-24-25-17-44(2,3)13-14-49(25,21-51)31(53)18-48(24,47)8/h16,22-23,25-43,50-61H,9-15,17-21H2,1-8H3/t22-,23+,25-,26+,27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43-,46-,47+,48+,49+/m0/s1
InChIKeyFYSPDOVIRIPTOC-UYMPCGPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxysaikosaponin C: Procurement-Grade Triterpenoid Saponin for Antiviral and Analytical Reference Applications


Hydroxysaikosaponin C (CAS 173559-74-5) is an oleanane-type triterpenoid saponin isolated from the dried roots of *Bupleurum falcatum* and other *Bupleurum* species [1]. Its molecular formula is C48H80O18, corresponding to a molecular weight of 945.14 g/mol, and it is structurally distinguished by an additional hydroxyl group relative to saikosaponin C . As a natural product, it serves as an analytical reference standard for quality control of Bupleuri Radix decoctions and as a research tool for investigating antiviral mechanisms, having demonstrated 77.3% inhibition of influenza virus WSN33 at 20 μmol·L⁻¹ in comparative in vitro assays [2].

Why Saikosaponin C or A Cannot Replace Hydroxysaikosaponin C in Quantitative Assays and Native-State Research


Generic substitution among saikosaponins is scientifically unsound due to distinct chromatographic retention behavior, differential acid-catalyzed degradation pathways, and divergent biological activity profiles. Hydroxysaikosaponin C is a native component of Bupleuri Radix aqueous decoctions alongside saikosaponins A, C, and D, whereas saikosaponins B1 and B2 are predominantly acid-generated artifacts that do not reflect the traditional medicine preparation [1]. Direct head-to-head anti-influenza assays reveal that hydroxysaikosaponin C exhibits 77.3% viral inhibition at 20 μmol·L⁻¹, while saikosaponin A (91.3%) and saikosaponin D (88.6%) show higher potency but different selectivity profiles, underscoring that in-class compounds cannot be interchanged without altering experimental outcomes or procurement specifications [2].

Hydroxysaikosaponin C: Head-to-Head Quantitative Differentiation Against Structural and Functional Analogs


Anti-Influenza Activity: Direct Comparison of Hydroxysaikosaponin C with Saikosaponins A, D, C, and Other In-Class Compounds

In a head-to-head comparative assay against influenza virus WSN33, hydroxysaikosaponin C demonstrated 77.3% inhibition at a concentration of 20 μmol·L⁻¹. This activity is distinct from and intermediate between the more potent saikosaponin A (91.3% inhibition) and the less potent saikosaponin C (53.4% inhibition) under identical experimental conditions [1]. This direct, same-study comparison provides the strongest available evidence for differential antiviral potency among saikosaponin congeners.

Antiviral Research Influenza A Virus Natural Product Screening

Native Occurrence in Aqueous Decoctions: HPLC-Based Differentiation from Acid-Degradation Artifacts

HPLC analysis of an aqueous decoction of Bupleuri Radix (the traditional preparation method) confirmed that hydroxysaikosaponin C co-occurs with saikosaponins A, C, and D as native constituents [1]. In contrast, saikosaponins B1 and B2, as well as hydroxysaikosaponins A and D, are primarily generated from saikosaponins A and D under aqueous acidic conditions and are not reliably present in the original plant material at comparable levels [2]. This differential stability and origin profile is a critical factor for selecting reference standards that accurately represent the traditional medicine matrix.

Phytochemical Analysis Quality Control Traditional Medicine Standardization

Molecular Descriptor Differentiation: Predicted Physicochemical Properties vs. Saikosaponin C

Hydroxysaikosaponin C possesses an additional hydroxyl group compared to saikosaponin C, resulting in distinct predicted physicochemical parameters. Its predicted pKa is 12.76 ± 0.70 and predicted boiling point is 1021.1 ± 65.0 °C . While these are computational predictions and not experimentally measured values, the structural difference (one extra hydroxyl) is unequivocal and translates to altered chromatographic retention times and potentially differential solubility in polar solvents, which can impact formulation and analytical method development.

Computational Chemistry ADME Prediction Formulation Development

Limited Differential Evidence Disclosure: Known Activity Data Gaps Relative to Saikosaponin A and D

High-strength, direct comparative evidence for hydroxysaikosaponin C is currently limited. In the influenza inhibition study, saikosaponin A and saikosaponin D exhibited superior potency (91.3% and 88.6% inhibition, respectively) compared to hydroxysaikosaponin C (77.3%) at equimolar concentration [1]. Furthermore, published data on cytotoxicity, in vivo pharmacokinetics, or target selectivity for hydroxysaikosaponin C are absent, whereas saikosaponin A has well-documented AMPK activation effects and saikosaponin D has established COX-2/iNOS inhibition profiles . This evidence gap should inform procurement decisions: hydroxysaikosaponin C is best positioned as an analytical reference standard or for structure-activity relationship studies exploring the impact of C-23 hydroxylation on bioactivity.

Evidence-Based Procurement Research Gap Analysis Compound Selection

Hydroxysaikosaponin C: High-Value Research and Quality Control Application Scenarios


Analytical Reference Standard for Bupleuri Radix Herbal Medicine Quality Control

As a native component of Bupleuri Radix aqueous decoctions confirmed by HPLC [1], hydroxysaikosaponin C is essential for developing and validating quantitative analytical methods for traditional Chinese medicine preparations. Its inclusion ensures that quality control protocols accurately reflect the full chemical profile of the traditional preparation, distinguishing authentic material from adulterated or poorly processed samples.

Structure-Activity Relationship Studies of Triterpenoid Saponin Antiviral Activity

The 77.3% inhibition of influenza WSN33 at 20 μmol·L⁻¹, alongside data for saikosaponins A (91.3%), D (88.6%), and C (53.4%) from the same study [1], positions hydroxysaikosaponin C as a valuable comparator in medicinal chemistry campaigns exploring the impact of C-23 hydroxylation and glycosylation patterns on antiviral potency and selectivity.

Chemoinformatics and Molecular Modeling Datasets

The distinct molecular descriptors of hydroxysaikosaponin C (C48H80O18, MW 945.14, predicted pKa 12.76 [1]) relative to other saikosaponins support its use in computational chemistry workflows, including virtual screening, pharmacophore modeling, and ADME prediction studies focused on natural product-derived triterpenoids.

In Vitro Pharmacological Screening for Under-Characterized Triterpenoids

Given the limited published pharmacological data for hydroxysaikosaponin C compared to extensively studied analogs like saikosaponins A and D [2], this compound is ideally suited for broad in vitro screening panels aimed at identifying novel bioactivities or off-target effects associated with the C-23 hydroxylated saikosaponin subclass.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxysaikosaponin c

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.